molecular formula C5H11NO B172094 Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) CAS No. 197781-21-8

Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)

Cat. No.: B172094
CAS No.: 197781-21-8
M. Wt: 101.15 g/mol
InChI Key: HLAUKISKFSLYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound that belongs to the class of tetrahydrofurans. It is characterized by the presence of an amino group at the fourth position and a methyl group at the second position on the tetrahydrofuran ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) can be achieved through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenation of 2-methylfuran can lead to the formation of 2-methyltetrahydrofuran, which can then be further functionalized to introduce the amino group at the fourth position .

Industrial Production Methods: Industrial production of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) typically involves catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of renewable raw materials, such as biomass-derived furfural, is also explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the functional groups present on the molecule.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions typically employ catalysts like palladium on carbon.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can have applications in different chemical processes .

Scientific Research Applications

Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Uniqueness: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to the presence of both an amino group and a methyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in chemistry and industry .

Properties

CAS No.

197781-21-8

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

5-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-2-5(6)3-7-4/h4-5H,2-3,6H2,1H3

InChI Key

HLAUKISKFSLYFI-UHFFFAOYSA-N

SMILES

CC1CC(CO1)N

Canonical SMILES

CC1CC(CO1)N

Synonyms

Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.